molecular formula C12H16ClN3 B4713830 2-(2-piperidinyl)-1H-benzimidazole hydrochloride CAS No. 1052546-11-8

2-(2-piperidinyl)-1H-benzimidazole hydrochloride

Cat. No. B4713830
CAS RN: 1052546-11-8
M. Wt: 237.73 g/mol
InChI Key: VSFLSKXTTKKAEP-UHFFFAOYSA-N
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Description

2-(2-piperidinyl)-1H-benzimidazole hydrochloride, also known as JB-1, is a small molecule compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. JB-1 is a benzimidazole derivative that has been synthesized using a variety of methods and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(2-piperidinyl)-1H-benzimidazole hydrochloride is not fully understood, but studies have suggested that it acts by modulating various signaling pathways in cells. This compound has been found to activate the caspase pathway, which leads to apoptosis in cancer cells. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, this compound has been found to have anti-inflammatory and antioxidant effects. This compound has also been found to modulate the expression of various genes involved in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

2-(2-piperidinyl)-1H-benzimidazole hydrochloride has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target. This compound is also stable and can be easily synthesized in large quantities. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-piperidinyl)-1H-benzimidazole hydrochloride. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could explore the use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, future studies could investigate the potential side effects of this compound and its toxicity profile in vivo. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

2-(2-piperidinyl)-1H-benzimidazole hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of this compound as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of tumor cells in vitro and in vivo.
Another area of research has explored the use of this compound as a neuroprotective agent. Studies have shown that this compound can protect against neuronal damage caused by oxidative stress and inflammation. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-piperidin-2-yl-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFLSKXTTKKAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586004
Record name 2-(Piperidin-2-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1052546-11-8
Record name 2-(Piperidin-2-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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